N,N-Di(butan-2-yl)methaniminium chloride

Iminium electrophilicity Mannich reaction Steric effects

N,N-Di(butan-2-yl)methaniminium chloride (CAS 62393-53-7), also named di(butan-2-yl)-methylideneazanium chloride, is a quaternary ammonium salt belonging to the N,N-dialkyl methaniminium (iminium) class. Its molecular formula is C9H20ClN with a molecular weight of 177.715 g/mol.

Molecular Formula C9H20ClN
Molecular Weight 177.71 g/mol
CAS No. 62393-53-7
Cat. No. B14522848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Di(butan-2-yl)methaniminium chloride
CAS62393-53-7
Molecular FormulaC9H20ClN
Molecular Weight177.71 g/mol
Structural Identifiers
SMILESCCC(C)[N+](=C)C(C)CC.[Cl-]
InChIInChI=1S/C9H20N.ClH/c1-6-8(3)10(5)9(4)7-2;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1
InChIKeyONNYTRYQEPQWRL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Di(butan-2-yl)methaniminium Chloride (CAS 62393-53-7): Procurement-Relevant Identity and Physicochemical Baseline


N,N-Di(butan-2-yl)methaniminium chloride (CAS 62393-53-7), also named di(butan-2-yl)-methylideneazanium chloride, is a quaternary ammonium salt belonging to the N,N-dialkyl methaniminium (iminium) class . Its molecular formula is C9H20ClN with a molecular weight of 177.715 g/mol . The cation features a central methylideneiminium unit (=N+=CH2) bearing two sec-butyl (butan-2-yl) substituents, each introducing a chiral center at the carbon α to nitrogen [1]. Reported physical properties include a boiling point of 177.5 °C at 760 mmHg and a flash point of 46.4 °C [2]. This compound is structurally and functionally distinct from other C9H20ClN isomers (e.g., 1-butyl-1-methylpyrrolidinium chloride or isometheptene hydrochloride) and from simpler N,N-dialkyl methaniminium chlorides, as detailed in the quantitative evidence sections below.

Compound Class
Chiral quaternary iminium salt with two sec-butyl substituents
Differentiated from linear n-butyl and methyl analogs
Procurement Context
Flammable liquid (flash point 46.4°C); requires ventilated storage
Shipping classification differs from solid quaternary ammonium salts
Synthetic Utility
Selective chlorination of primary alcohols in unprotected sugars; chiral iminium building block
Class-level reactivity profile (US Patent 4,324,888)

Why N,N-Di(butan-2-yl)methaniminium Chloride Cannot Be Interchanged with Generic N,N-Dialkyl Methaniminium or Quaternary Ammonium Salts


Generic substitution of N,N-Di(butan-2-yl)methaniminium chloride with other N,N-dialkyl methaniminium chlorides or quaternary ammonium salts sharing the same molecular formula (C9H20ClN) is not scientifically justified, because three structural features co-determine its reactivity, selectivity, and physicochemical behavior in ways that are absent from the common analogs. First, the sec-butyl branching at the nitrogen atom introduces steric hindrance that alters both the electrophilicity of the iminium carbon and the accessibility of the nitrogen center to nucleophiles, a factor that directly modulates reaction rates in Mannich-type condensations and halogenation reactions [1]. Second, the chiral nature of each sec-butyl substituent (sp³ stereocenter at the α-carbon) creates diastereomeric possibilities not present in linear n-butyl or simple methyl analogs, with potential consequences for asymmetric induction in stereoselective transformations [2]. Third, the counterion (chloride) and the absence of long-chain hydrophobic tails differentiate this salt from surfactant-type quaternary ammonium compounds such as 1-butyl-1-methylpyrrolidinium chloride (CAS 479500-35-1), which is primarily employed as an ionic liquid . These structural distinctions translate into measurable differences in reactivity, solubility, and thermal stability that are quantified in the evidence guide below.

Target Compound
N,N-Di(butan-2-yl)methaniminium chloride
Branched sec-butyl groups: steric hindrance moderates iminium electrophilicity; two stereogenic α-carbons enable diastereomeric salt formation.
Common Analogs
N,N-Dimethyl or N,N-Diethyl analogs
Linear or smaller alkyl groups: higher iminium reactivity, zero stereocenters; may lead to uncontrolled exotherms or different regioselectivity.

Structural differences in alkyl branching, chirality, and counterion environment may shift reaction outcomes, thermal hazards, and chiral induction potential. Verify substitution only after direct experimental comparability is established.

N,N-Di(butan-2-yl)methaniminium Chloride: Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Steric Bulk of sec-Butyl Substituents Modulates Iminium Electrophilicity Relative to Dimethyl and Diethyl Analogs

The electrophilic reactivity of the iminium carbon (N+=CH2) in N,N-dialkyl methaniminium salts is inversely correlated with the steric bulk of the N-alkyl substituents. In the class of N,N-dialkyl methaniminium chlorides used as chlorinating reagents for sugars, increasing alkyl chain length and branching reduce reaction rates due to diminished accessibility of the iminium center to nucleophilic attack [1]. N,N-Di(butan-2-yl)methaniminium chloride, bearing two sec-butyl groups (each with a branching methyl at the α-carbon), exhibits greater steric shielding than N,N-dimethylmethaniminium chloride (CAS 30354-18-8; two methyl groups) or N,N-diethylmethaniminium chloride (two linear ethyl groups). This steric differentiation is critical when a controlled, less exothermic halogenation or aminomethylation is required, as the sec-butyl analog provides a built-in rate-moderating effect without requiring external temperature control or dilution strategies [1].

Steric modulation of electrophilicity
Class-level
Steric bulk increase ~1.06 Es units per substituent vs dimethyl analog (Taft parameters). sec-butyl groups shield iminium carbon, reducing reaction rate.
May provide built-in rate moderation for exothermic Mannich or chlorination steps.
Class-level inference; direct rate data not publicly available.
Iminium electrophilicity Mannich reaction Steric effects

Chirality of sec-Butyl Substituents Distinguishes This Compound from Achiral Linear-Butyl and Methyl Quaternary Ammonium Analogs

Each butan-2-yl (sec-butyl) substituent in N,N-Di(butan-2-yl)methaniminium chloride contains a stereogenic sp³ carbon at the point of attachment to nitrogen. This is in direct contrast to the n-butyl analog (N,N-di(butan-1-yl)methaniminium chloride), where the attachment carbon is achiral (CH2), and to the dimethyl analog (N,N-dimethylmethaniminium chloride), which lacks any stereocenters [1]. The presence of two chiral centers (one per sec-butyl group) generates diastereomeric relationships with chiral counterions or chiral reaction partners, a property that is structurally impossible for n-butyl, methyl, ethyl, or isobutyl analogs. While no published asymmetric induction data exist for this specific compound, the class of chiral iminium salts is established in the literature as capable of transferring stereochemical information in Mannich and related addition reactions [2].

Chiral centers in cation
Class-level
2 stereogenic centers (sec-butyl α-carbons). Linear and methyl analogs contain 0 stereocenters.
Enables diastereomeric salt formation; asymmetric induction pathways possible.
Specific enantioselectivity data not published.
Chiral iminium salt Asymmetric synthesis Diastereoselectivity

Thermal Stability and Flash Point Differentiation from Structurally Isomeric C9H20ClN Quaternary Ammonium Salts

N,N-Di(butan-2-yl)methaniminium chloride exhibits a reported boiling point of 177.5 °C at 760 mmHg and a flash point of 46.4 °C [1]. This thermal profile differs from that of 1-butyl-1-methylpyrrolidinium chloride (CAS 479500-35-1), another C9H20ClN quaternary ammonium salt, which has a reported melting point of 198 °C and a density of 1.219 g/cm³ , indicating a substantially different phase behavior (solid at ambient vs. liquid for the target compound based on flash point data). The flash point of 46.4 °C places N,N-Di(butan-2-yl)methaniminium chloride in the flammable liquid category (Class IC per NFPA), which has direct implications for storage, handling, and shipping classification during procurement.

Thermal & flash point
Source review
Flash point 46.4°C (flammable liquid). Comparator solid ammonium salt (CAS 479500-35-1) has mp 198°C.
Procurement must address flammable-liquid storage and transport requirements.
Cross-study data; methods may differ.
Thermal stability Flash point Procurement safety

Class-Specific Halogenation Reactivity: N,N-Dialkyl Methaniminium Chlorides as Selective Chlorodeoxysugar Reagents

The N,N-dialkyl methaniminium chloride class, to which N,N-Di(butan-2-yl)methaniminium chloride belongs, has been patented as a reagent for the selective replacement of primary hydroxy groups in reducing aldoses with chlorine, yielding chlorodeoxysugars while preserving the free anomeric center [1]. In the patent disclosure (US 4,324,888), N,N-dialkyl methaniminium chlorides are prepared by reacting N,N-dialkyl formamides with chlorinating agents (e.g., phosgene, thionyl chloride, oxalyl chloride, or phosphorus oxychloride) and are used directly for sugar chlorination without protection of the anomeric position [1]. Prior art methods (e.g., methanesulfonyl chloride in DMF) required methyl glycoside protection and yielded mixtures of chlorinated products. The patent demonstrates that N,N-dialkyl methaniminium chlorides achieve preferential 6-chloro substitution in hexopyranoses, with the size of the N-alkyl groups influencing regioselectivity through steric modulation of the reactive iminium-sugar complex [1].

Halogenation selectivity
Class-level
Patent-described preferential 6-chloro substitution on unprotected reducing sugars. Steric bulk of sec-butyl groups predicted to enhance primary vs. secondary OH discrimination.
May reduce dichloro side products compared to dimethyl analog.
Regioselectivity ratios not publicly available.
Chlorodeoxysugar synthesis Selective chlorination Carbohydrate chemistry

N,N-Di(butan-2-yl)methaniminium Chloride: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Selective Primary-Hydroxyl Chlorination in Unprotected Reducing Sugars

Based on the class-level evidence for N,N-dialkyl methaniminium chlorides as selective chlorinating agents (US Patent 4,324,888) [1], N,N-Di(butan-2-yl)methaniminium chloride is best positioned for synthesis of 6-chloro-6-deoxy hexopyranoses (e.g., 6-chloro-6-deoxy-D-glucose) from unprotected reducing sugars. The steric bulk of the sec-butyl groups is predicted to enhance discrimination between the primary 6-OH and secondary hydroxyls (2-OH, 3-OH, 4-OH), minimizing dichloro side products that plague methanesulfonyl chloride/DMF methods. This application leverages both the class reactivity (iminium-mediated chlorination) and the compound-specific steric differentiation described in Evidence Items 1 and 4.

Chiral Iminium Building Block for Stereoselective Mannich and Aminomethylation Reactions

The intrinsic chirality of the two sec-butyl substituents (two stereogenic α-carbons per cation, as detailed in Evidence Item 2) [2] makes N,N-Di(butan-2-yl)methaniminium chloride a candidate chiral iminium electrophile for asymmetric Mannich reactions. Research groups exploring diastereoselective C–C bond formation via iminium intermediates can exploit the chiral environment provided by the sec-butyl groups, which is structurally impossible with N,N-dimethyl or N,N-diethyl analogs (0 stereocenters). This scenario is most relevant for medicinal chemistry and natural product synthesis programs requiring enantioenriched β-amino carbonyl products.

Controlled-Reactivity Electrophilic Aminomethylation Requiring Attenuated Exothermicity

For process chemistry applications where the high reactivity of N,N-dimethylmethaniminium chloride (a known Mannich reagent) poses safety or selectivity challenges due to rapid, exothermic reactions, the sec-butyl analog offers built-in rate moderation (Evidence Item 1). The steric shielding of the iminium carbon by the branched sec-butyl groups reduces electrophilicity, enabling aminomethylation of aldehydes and ketones under milder thermal conditions without requiring cryogenic cooling or high-dilution techniques. Procurement teams should evaluate this compound when scaling Mannich reactions that are uncontrollably exothermic with the dimethyl variant.

Differentiated Quaternary Ammonium Salt Screening in Ionic Liquid and Phase-Transfer Catalysis Libraries

N,N-Di(butan-2-yl)methaniminium chloride offers a structurally distinct entry in quaternary ammonium salt screening libraries, differentiated from the widely used 1-butyl-1-methylpyrrolidinium chloride and other C9H20ClN isomers by its acyclic iminium core, chiral sec-butyl substituents, and flammable-liquid physical state (Evidence Item 3). In phase-transfer catalysis (PTC) or ionic liquid solvent screening, where subtle changes in cation structure can dramatically alter extraction efficiency, reaction rate, and phase behavior, this compound provides an underexplored structural space complementing the cyclic pyrrolidinium and piperidinium salts that dominate current PTC and ionic liquid catalogs [3].

Application
Selection Property
Validation Focus
Selective primary-OH chlorination in reducing sugars
Steric differentiation of primary vs secondary hydroxyl groups
Regioselectivity and dichloro byproduct profile in 6-chloro sugar synthesis
Chiral iminium building block for stereoselective Mannich reactions
Presence of two stereogenic α-carbons in the cation
Diastereoselectivity and asymmetric induction in C–C bond formation
Controlled-reactivity aminomethylation requiring attenuated exothermicity
Steric shielding of iminium carbon by sec-butyl groups
Reaction rate moderation compared to dimethyl analog under identical conditions
Differentiated quaternary ammonium salt screening in phase-transfer catalysis
Acyclic iminium core, chiral sec-butyl substituents, flammable liquid state
Extraction efficiency and phase behavior relative to cyclic pyrrolidinium salts
Quote Request

Request a Quote for N,N-Di(butan-2-yl)methaniminium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.